molecular formula C20H37N3O13 B7828642 Hygromycin b

Hygromycin b

Cat. No. B7828642
M. Wt: 527.5 g/mol
InChI Key: GRRNUXAQVGOGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amorphous solid or tan powder. (NTP, 1992)
Destomysin is an amino cyclitol.
Aminoglycoside produced by Streptomyces hygroscopicus. It is used as an anthelmintic against swine infections by large roundworms, nodular worms, and whipworms.

Scientific Research Applications

CRISPR-Cas9-Associated Base Editing and Biosynthesis

Hygromycin B is an aminoglycoside antibiotic extensively used in both industry and biological research. A significant study explored its biosynthesis using a combination of CRISPR-Cas9-associated base editing and site-specific recombination. This innovative approach was applied to inactivate five genes in the biosynthesis pathway of hygromycin B. This study provided valuable insights into the roles of specific genes like HygJ, HygL, and HygD in the biosynthesis process and proposed a detailed pathway for hygromycin B biosynthesis based on these findings (Li et al., 2020).

Inhibition of Protein Synthesis and Ribosome Biogenesis

Research has also shown that hygromycin B inhibits protein synthesis and ribosome biogenesis in Escherichia coli. This study demonstrated that hygromycin B reduces the rates of ribosomal subunit synthesis and has a concentration-dependent effect on the growth rate and protein synthesis of E. coli cells. It suggests that unlike other aminoglycosides, hygromycin B is a more effective inhibitor of translation than ribosomal-subunit formation in E. coli (McGaha & Champney, 2006).

Structural Basis for Antibiotic Action

The unique mode of action of hygromycin B in inhibiting protein biosynthesis was further elucidated in a study that described the structure of the Escherichia coli 70S ribosome in complex with hygromycin B. This research provided insights into how hygromycin B induces a localized conformational change in the ribosome, differing from other aminoglycosides, and also showed its ability to inhibit reverse translocation of tRNAs and mRNA on the ribosome (Borovinskaya et al., 2008).

Generation of Novel Fungicidal Activity

Another study focused on the combined actions of hygromycin B and polymyxin B in creating novel fungicidal activity against Saccharomyces cerevisiae. This study revealed a marked synergistic relationship between these two antibiotics, suggesting potential implications for improving the use of hygromycin B in veterinary medicine (Yutani et al., 2013).

Mutants Producing Increased Amounts of Isoamyl Acetate

Research on hygromycin B-resistant mutants in sake yeast showed that some mutants produced increased amounts of isoamyl acetate, a desirable flavor component in sake brewing. This study highlighted the potential of hygromycin B in selecting yeast strains with beneficial traits for the brewing industry (Inoue et al., 2012).

properties

IUPAC Name

4-[3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-(1-amino-2-hydroxyethyl)-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRNUXAQVGOGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name HYGROMYCIN B
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20515
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860459
Record name 4-{[3-Amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-(1-amino-2-hydroxyethyl)-6-(hydroxymethyl)tetrahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol (non-preferred name)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amorphous solid or tan powder. (NTP, 1992), Solid
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name HYGROMYCIN B
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Hygromycin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name HYGROMYCIN B
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Product Name

Destomysin

CAS RN

31282-04-9, 14918-35-5
Record name HYGROMYCIN B
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Destomycin A
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Record name Hygromycin B
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Record name Hygromycin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

320 to 356 °F (decomposes) (NTP, 1992), 160 - 180 °C
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name HYGROMYCIN B
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20515
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Hygromycin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53,800
Citations
C Waldron, EB Murphy, JL Roberts, GD Gustafson… - Plant Molecular …, 1985 - Springer
… We have now constructed a marker which permits transformed plant cells to be selected in the presence of the aminocyclitol antibiotic hygromycin B. Hygromycin B has a broad …
Number of citations: 299 link.springer.com
A Gonzalez, A Jimenez, D Vazquez, JE Davies… - … et Biophysica Acta (BBA …, 1978 - Elsevier
… Hygromycin B is an unusual aminoglycoside antibiotic active against both prokaryotic and eukaryotic cells. Hygromycin B … by low concentrations of hygromycin B. The antibiotic inhibits …
Number of citations: 235 www.sciencedirect.com
C Staben, B Jensen, M Singer, J Pollock… - Fungal Genetics …, 1989 - newprairiepress.org
… gene encoding hygromycin B resistance (hph, hygromycin B phosphotransferase), if driven by a eukaryotic promoter, can confer drug resistance on eukaryotic cells. Hygromycin B (hygB…
Number of citations: 388 newprairiepress.org
PM Olhoft, LE Flagel, CM Donovan, DA Somers - Planta, 2003 - Springer
… First, we developed an efficient selection system based on hygromycin B that results in rapid selection of transgenic shoots and a very low selection escape frequency. Second, we …
Number of citations: 493 link.springer.com
MA Borovinskaya, S Shoji, K Fredrick, JHD Cate - Rna, 2008 - rnajournal.cshlp.org
… Thus, in order to shed light on the mechanism of hygromycin B inhibition, we have determined the structure of hygromycin B in complex with the intact E. coli 70S ribosome. We have …
Number of citations: 145 rnajournal.cshlp.org
PJ Punt, CA van den Hondel - Methods in enzymology, 1992 - Elsevier
… , provide resistance against hygromycin B (HmB) and phleomycin (Phle). Hygromycin B is an aminoglycosidic antibiotic … 4 Hygromycin B resistance genes, isolated from Streptomyces …
Number of citations: 414 www.sciencedirect.com
RL Mach, M Schindler, CP Kubicek - Current genetics, 1994 - Springer
… colonies to medium with and without hygromycin B. Twentytwo of twenty-four transformants maintained resistance to 100 gg/ml of hygromycin B. This suggested that most transformants …
Number of citations: 212 link.springer.com
MD Van De Rhee, PMA Graca, HJ Huizing… - Molecular and General …, 1996 - Springer
… bisporus to hygromycin B resistance is described. Transforming DNA was integrated into … bisporus itself, were able to drive expression of the hygromycin B resistance gene. Expression …
Number of citations: 152 link.springer.com
MJ Cabañas, D VÁZQUEZ… - European journal of …, 1978 - Wiley Online Library
… of Ac[14C]Phe-tRNA caused by either 8 or 80 pM hygromycin B. We next examined whether hygromycin B inhibited the interactions of EF-G with GDP, GTP and the ribosomethat occur …
Number of citations: 150 febs.onlinelibrary.wiley.com
LR Basso Jr, A Bartiss, Y Mao, CE Gast, PSR Coelho… - Yeast, 2010 - Wiley Online Library
… albicans strains were inhibited by hygromycin B, so we designed a 1026 bp gene (CaHygB… hygromycin B phosphotransferase with C. albicans codons. CaHygB conferred hygromycin B …
Number of citations: 56 onlinelibrary.wiley.com

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